molecular formula C11H13BrO B8308106 1-Phenyl-4-bromo-4-pentene-2-ol

1-Phenyl-4-bromo-4-pentene-2-ol

Cat. No.: B8308106
M. Wt: 241.12 g/mol
InChI Key: MYXBOBNIRGULCD-UHFFFAOYSA-N
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Description

1-Phenyl-4-bromo-4-pentene-2-ol is an organobromine compound characterized by a pentene backbone substituted with a phenyl group at position 1, a bromine atom at position 4, and a hydroxyl group at position 2. Its structure combines an aromatic ring, a brominated alkene, and a secondary alcohol, making it a versatile intermediate in organic synthesis. The conjugated alkene system may facilitate cycloaddition or polymerization reactions. Despite its structural interest, direct experimental data on this compound are sparse in the provided evidence; thus, comparisons must rely on structurally analogous compounds (e.g., brominated phenols, alkenols) .

Properties

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

4-bromo-1-phenylpent-4-en-2-ol

InChI

InChI=1S/C11H13BrO/c1-9(12)7-11(13)8-10-5-3-2-4-6-10/h2-6,11,13H,1,7-8H2

InChI Key

MYXBOBNIRGULCD-UHFFFAOYSA-N

Canonical SMILES

C=C(CC(CC1=CC=CC=C1)O)Br

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 1-phenyl-4-bromo-4-pentene-2-ol with three structurally related compounds, emphasizing substituent effects, reactivity, and physicochemical properties.

Structural Analogues and Substituent Effects
Compound Name Key Substituents Molecular Formula Notable Features
This compound Phenyl, Br, OH, conjugated alkene C₁₁H₁₁BrO Bromine enhances electrophilicity; OH enables H-bonding
1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol hydrochloride Br, hydroxymethyl, F, dimethylamino C₁₉H₂₃BrClFNO₂ Fluorine increases electron-withdrawing effects; tertiary amine enhances solubility
2-Bromo-4-methylphenyl benzenesulfonate Br, methyl, benzenesulfonate C₁₃H₁₁BrO₃S Sulfonate group improves stability and acts as a leaving group

Key Observations :

  • Bromine vs.
  • Hydroxyl vs. Sulfonate : The hydroxyl group in the target compound is more acidic (pKa ~10–12) than the sulfonate group (strongly acidic, pKa <1), affecting solubility and reaction pathways .
  • Alkene Conjugation: The pentene backbone in the target compound may promote Diels-Alder reactivity, unlike the saturated butanol chain in the fluorophenyl derivative .
Physicochemical Properties
  • Solubility : The hydroxyl group in the target compound enhances water solubility relative to the sulfonate derivative, which is more lipophilic due to the aromatic sulfonate group .
  • Thermal Stability : Brominated aromatics generally exhibit higher thermal stability (decomposition >200°C) compared to fluorinated derivatives, which may degrade at lower temperatures .

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